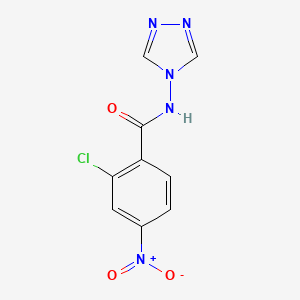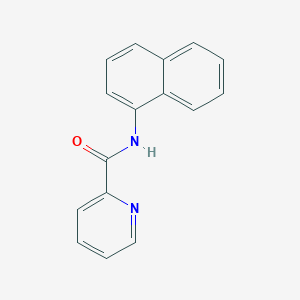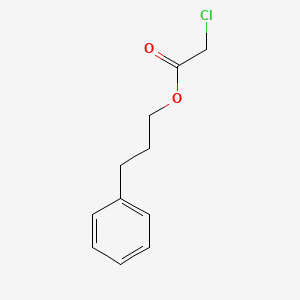
Acetic acid, chloro-, 3-phenylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chloro-, 3-phenylpropyl ester: is an organic compound with the molecular formula C11H13ClO2 . It is also known by its IUPAC name, 3-phenylpropyl 2-chloroacetate . This compound belongs to the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, chloro-, 3-phenylpropyl ester typically involves the esterification of 2-chloroacetic acid with 3-phenylpropanol . This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The chloro group in the ester can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products:
Hydrolysis: 2-chloroacetic acid and 3-phenylpropanol.
Nucleophilic Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Acetic acid, chloro-, 3-phenylpropyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, it is used in the manufacture of fragrances and flavoring agents due to its ester functional group, which often imparts pleasant odors .
Mécanisme D'action
The mechanism of action of acetic acid, chloro-, 3-phenylpropyl ester involves its reactivity as an ester. In biological systems, esters are typically hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. The chloro group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another ester with a simpler structure, used widely as a solvent.
Methyl chloroacetate: Similar in structure but with a methyl group instead of a 3-phenylpropyl group.
Propriétés
Numéro CAS |
64046-48-6 |
|---|---|
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
3-phenylpropyl 2-chloroacetate |
InChI |
InChI=1S/C11H13ClO2/c12-9-11(13)14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Clé InChI |
HTTWQUXWZPNKIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


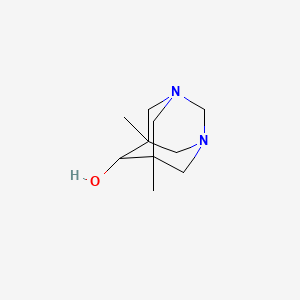
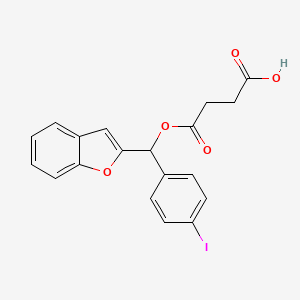
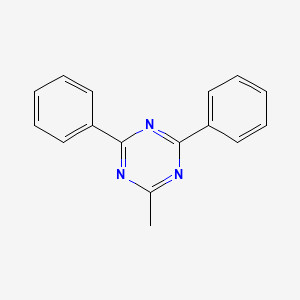
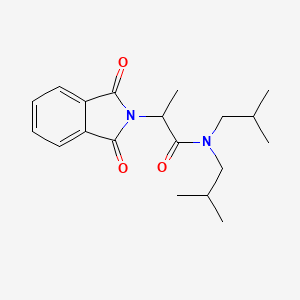
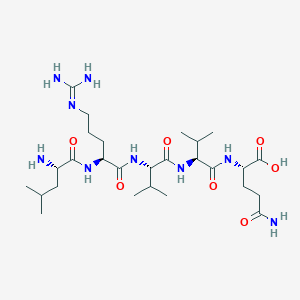
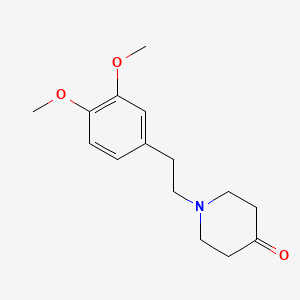
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
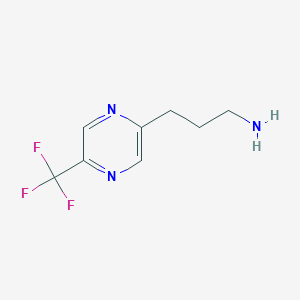
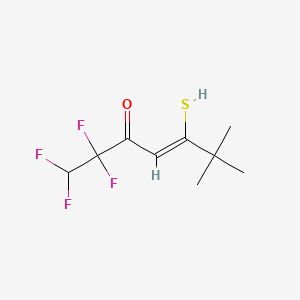
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
